5-[(3,4-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrano-thieno-pyrimidinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidinone Core: This step often starts with the cyclization of appropriate thieno and pyrimidine precursors under acidic or basic conditions.
Introduction of the Pyrano Ring: The pyrano ring is usually formed through a cyclization reaction involving a suitable dihydropyran derivative.
Attachment of the Allyl and Dichlorobenzyl Groups: These groups are introduced via nucleophilic substitution reactions, often using allyl halides and dichlorobenzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the sulfur atom, which can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety in treating various diseases, including bacterial infections and cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and ultimately therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique pyrano ring structure. This feature may confer additional stability or reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
346727-50-2 |
---|---|
Molecular Formula |
C21H20Cl2N2O2S2 |
Molecular Weight |
467.4g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H20Cl2N2O2S2/c1-4-7-25-19(26)17-13-9-21(2,3)27-10-16(13)29-18(17)24-20(25)28-11-12-5-6-14(22)15(23)8-12/h4-6,8H,1,7,9-11H2,2-3H3 |
InChI Key |
SLIOGDSNJIRMQP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)CC=C)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)CC=C)C |
Origin of Product |
United States |
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